BenchChemオンラインストアへようこそ!

3-(Dimethylamino)-2-(methylsulfonyl)-1-(3-nitrophenyl)-2-propen-1-one

PDE7 selectivity phosphodiesterase profiling cAMP signaling

3-(Dimethylamino)-2-(methylsulfonyl)-1-(3-nitrophenyl)-2-propen-1-one (also known as BRL-50481) is a small-molecule phosphodiesterase (PDE) inhibitor that selectively targets the PDE7 subtype. It inhibits human recombinant PDE7A1 competitively with a Ki of 180 ± 10 nM and displays at least 200-fold selectivity over PDE1B, PDE1C, PDE2, PDE3, PDE4A4, and PDE5.

Molecular Formula C12H14N2O5S
Molecular Weight 298.31
CAS No. 400088-08-6
Cat. No. B2539857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)-2-(methylsulfonyl)-1-(3-nitrophenyl)-2-propen-1-one
CAS400088-08-6
Molecular FormulaC12H14N2O5S
Molecular Weight298.31
Structural Identifiers
SMILESCN(C)C=C(C(=O)C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C
InChIInChI=1S/C12H14N2O5S/c1-13(2)8-11(20(3,18)19)12(15)9-5-4-6-10(7-9)14(16)17/h4-8H,1-3H3/b11-8-
InChIKeyNCZCFUMKWKEQJH-FLIBITNWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Dimethylamino)-2-(methylsulfonyl)-1-(3-nitrophenyl)-2-propen-1-one (CAS 400088-08-6): A Selective PDE7 Inhibitor for cAMP-Signaling Research and Beyond


3-(Dimethylamino)-2-(methylsulfonyl)-1-(3-nitrophenyl)-2-propen-1-one (also known as BRL-50481) is a small-molecule phosphodiesterase (PDE) inhibitor that selectively targets the PDE7 subtype. It inhibits human recombinant PDE7A1 competitively with a Ki of 180 ± 10 nM and displays at least 200-fold selectivity over PDE1B, PDE1C, PDE2, PDE3, PDE4A4, and PDE5 [1]. The compound elevates intracellular cAMP levels in pro-inflammatory cells and acts synergistically with PDE4 inhibitors such as rolipram [2]. Its role as a bone density conservation agent and geroprotector has also been noted in authoritative chemical biology databases [3].

Why Generic PDE Inhibitor Substitution Fails: Key Differentiation Factors for 3-(Dimethylamino)-2-(methylsulfonyl)-1-(3-nitrophenyl)-2-propen-1-one (CAS 400088-08-6)


Not all PDE inhibitors are interchangeable. Pan-PDE inhibitors such as IBMX lack subtype selectivity and elicit off-target effects across PDE1–PDE11 families. Even within the PDE7 inhibitor class, compounds such as TC3.6, BC30, BC11, and BC39 differ markedly in their PDE7A versus PDE7B selectivity, cellular potency, and in vivo efficacy. For instance, BRL-50481 has a PDE7A IC50 of 0.15 μM, making it approximately 7-fold more potent than BC30 (IC50 1.1 μM) and >20-fold more potent than BC11 (3.2 μM) or BC39 (3.8 μM) in the same enzymatic assay [1]. Furthermore, BRL-50481 remains the only PDE7 inhibitor that is widely commercially available for research use, whereas clinical candidates such as OMS527 are not accessible for routine laboratory investigations [2]. Substituting BRL-50481 with a less selective or less potent PDE7 inhibitor therefore risks compromising both target engagement and experimental reproducibility.

Quantitative Differentiation Evidence for 3-(Dimethylamino)-2-(methylsulfonyl)-1-(3-nitrophenyl)-2-propen-1-one (CAS 400088-08-6) Against Closest PDE7 Inhibitor Comparators


PDE7A Selectivity: >200-Fold Window Over All Other PDE Families Compared with Pan-PDE Inhibitors

BRL-50481 binds human recombinant PDE7A1 with a Ki of 180 ± 10 nM and is at least 200-fold selective for PDE7A over PDE1B, PDE1C, PDE2, PDE3, PDE4A4, and PDE5. At a substrate concentration of 1 μM cAMP, BRL-50481 is 416 times less potent against PDE3 and 38 times less potent against PDE4A4; at 50 nM cAMP, these selectivity margins increase to 1,884-fold and 238-fold, respectively [1]. In contrast, the non-selective PDE inhibitor IBMX inhibits PDE7A with an IC50 of approximately 39.2 mM, representing a >260,000-fold lower potency [2]. This selectivity window enables PDE7-specific pharmacological dissection without confounding activity at other PDE families—a capability not afforded by pan-PDE inhibitors or less selective PDE7 tool compounds.

PDE7 selectivity phosphodiesterase profiling cAMP signaling target engagement

PDE7A vs PDE7B Selectivity: BRL-50481 is 80-Fold More Potent for PDE7A While BC30 Shows an Inverted Selectivity Profile

BRL-50481 exhibits pronounced isoform selectivity within the PDE7 family: its IC50 is 0.15 μM for PDE7A versus 12.1 μM for PDE7B, representing an approximately 80-fold preference for PDE7A [1]. This contrasts sharply with BC30, which shows IC50 values of 1.1 μM for PDE7A and 3.7 μM for PDE7B—yielding only a 3.4-fold preference for PDE7A [1]. Furthermore, BC11 and BC39 are 21–25-fold less potent than BRL-50481 against PDE7A (IC50 3.2 μM and 3.8 μM, respectively) [1]. This difference is functionally relevant because PDE7A and PDE7B have distinct tissue distribution and disease associations: PDE7A is the predominant isoform mediating cAMP hydrolysis in T-lymphocytes, monocytes, and hippocampal neurons, while PDE7B is overexpressed in chronic lymphocytic leukemia cells [2]. Selecting BC30 over BRL-50481 would yield a >7-fold loss in PDE7A potency and a 3.3-fold gain in PDE7B inhibition, fundamentally altering the isoform engagement profile.

PDE7 isoform selectivity PDE7A PDE7B enzyme inhibition tool compound selection

Synergistic cAMP Elevation with PDE4 Inhibitor Rolipram: A Functional Interaction Not Reproduced by PDE7 Inhibition Alone

BRL-50481 alone produces only modest functional effects: it increases cAMP content to 19.1 ± 6.2% of the IBMX maximal response at 300 μM, marginally reduces TNFα production from monocytes (2–11%), and does not suppress CD8+ T-lymphocyte proliferation on its own [1]. However, when co-administered with the PDE4 inhibitor rolipram, BRL-50481 at 30 μM significantly potentiates rolipram's anti-proliferative effect on CD8+ T-lymphocytes, enhances rolipram-mediated inhibition of TNFα release from monocytes and lung macrophages, and in aged monocytes where HSPDE7A1 is upregulated, BRL-50481 inhibits TNFα generation in a concentration-dependent manner [1]. In a guinea pig model of allergic airway inflammation, the combination of BRL-50481 (0.5 mg/kg) and rolipram (0.5 mg/kg) produced more pronounced in vitro relaxation of histamine- and acetylcholine-induced airway smooth muscle contractions than either agent alone at 1 mg/kg [2]. BRL-50481 at 30 μM also fails to inhibit IL-15-induced T-cell proliferation by itself but augments the inhibitory action of rolipram . This synergistic profile is not observed with all PDE7 inhibitors: TC3.6, despite similar in vitro PDE7A potency (IC50 ≈ 0.26 μM), produces distinct in vivo effects in the EAE model that do not mirror the BRL-50481/rolipram synergy pattern [3].

PDE4/PDE7 synergy cAMP potentiation rolipram combination anti-inflammatory T-cell modulation

Osteoblast Mineralization: BRL-50481 Increases Mineralization 3-Fold, Matching PDE7 Gene Silencing Effects

In human mesenchymal stem cell (hMSC)-derived osteoblasts, treatment with the PDE7-selective inhibitor BRL-50481 produced effects on mineralization that were comparable to PDE7 gene silencing. Both PDE7 siRNA and BRL-50481 treatment increased bone alkaline phosphatase (bALP) activity and mineralization by up to 3-fold compared to untreated controls [1]. PDE7 silencing also upregulated β-catenin, osteocalcin, caspase-8, and CREB-5 gene expression while downregulating the 1,25-dihydroxyvitamin D3 receptor gene; BRL-50481 treatment mirrored these gene expression changes [1]. In contrast, PDE8A silencing produced a distinct gene expression pattern (increased anti-apoptotic genes, decreased osteoglycin and BMP-1), confirming that the mineralization phenotype is PDE7-specific [1]. The bone-protective activity is also recognized by the ChEBI ontology, which classifies BRL-50481 as a bone density conservation agent [2]. No other commercially available PDE7 inhibitor has been validated in a comparable osteoblast mineralization assay with gene-silencing-level effect confirmation.

bone metabolism osteoblast differentiation mineralization osteoporosis research PDE7 in bone

In Vivo Oral Efficacy: BRL-50481 at 10 mg/kg p.o. Reverses Mechanical Hypersensitivity and Depression-Like Behavior in Dual Pain-Depression Mouse Models

In two mouse models of concurrent chronic pain and depression (partial sciatic nerve ligation [PSNL] and complete Freund's adjuvant [CFA]-induced inflammatory pain), oral administration of BRL-50481 at 10 mg/kg once daily for 14–33 days significantly reduced mechanical hypersensitivity in the von Frey test (PSNL: F(2,27) = 142.6, P < 0.0001; CFA: F(2,27) = 142.2, P < 0.0001) and reversed depression-like behavior. BRL-50481 at 10 mg/kg also reversed PSNL- and CFA-induced downregulation of cAMP, BDNF, and phosphorylation of PKA, CREB, and p65 in the hippocampus, and reversed neuroinflammation in the hippocampus of PSNL mice [1]. Hippocampal PDE7A knockdown produced effects comparable in magnitude to BRL-50481 treatment, confirming PDE7A as the relevant target [1]. In contrast, the PDE7 inhibitor TC3.6 showed no efficacy in a different neuroinflammatory model (EAE), highlighting that in vivo neuroprotective activity is not a consistent feature across all PDE7 inhibitors [2]. BRL-50481's oral bioavailability and CNS penetration (it is blood-brain barrier permeable) distinguish it from PDE7 tool compounds lacking documented in vivo oral efficacy.

chronic pain depression neuroinflammation in vivo pharmacology PDE7A CNS

Commercial Availability: The Only Widely Accessible Selective PDE7 Inhibitor for Research Procurement vs Clinical-Stage OMS527

As of 2025, BRL-50481 remains the only selective PDE7 inhibitor that is commercially available from multiple reputable vendors (MedChemExpress, Selleck Chemicals, TargetMol, Abcam, Santa Cruz Biotechnology, and others) for research use [1]. In contrast, OMS527 (also known as OMS182407), the only PDE7 inhibitor to have progressed to clinical trials for inflammatory and neurological disorders, is not commercially accessible to the academic research community [1]. Other PDE7 inhibitors such as TC3.6, BC30, BC11, BC39, IR-202, and IR-284 are not available through standard research chemical suppliers and must be custom-synthesized, introducing significant lead time, cost, and quality control burdens [2]. BRL-50481 is supplied as a lyophilized powder with documented stability of ≥2 years at room temperature (or 3 years at -20°C), solubility in DMSO of ≥46 mg/mL (≥188 mM), and typical purity of ≥98% by HPLC/TLC . For procurement-driven decision-making, BRL-50481 is the only PDE7 inhibitor that combines immediate commercial availability with well-characterized purity, solubility, and stability specifications suitable for reproducible research.

tool compound procurement commercial availability PDE7 inhibitor sourcing research reagent

Optimal Research and Industrial Application Scenarios for 3-(Dimethylamino)-2-(methylsulfonyl)-1-(3-nitrophenyl)-2-propen-1-one (CAS 400088-08-6)


PDE7A Target Validation and Isoform-Specific cAMP Signaling Studies in Immune Cells

For researchers validating PDE7A as a pharmacological target in T-lymphocytes, monocytes, or lung macrophages, BRL-50481 provides the >200-fold selectivity over other PDE families required to attribute functional effects specifically to PDE7A inhibition [1]. Its 80-fold preference for PDE7A over PDE7B (IC50 0.15 μM vs 12.1 μM) enables isoform-specific dissection of cAMP signaling, which is critical because PDE7A and PDE7B exhibit distinct tissue expression patterns and disease associations [2]. The compound's well-documented synergy with rolipram (PDE4 inhibitor) further allows researchers to investigate the interplay between PDE4- and PDE7-regulated cAMP pools in pro-inflammatory cells, a key mechanistic question in respiratory disease research [1].

Bone Metabolism and Osteoporosis Drug Discovery: PDE7-Dependent Osteoblast Mineralization

BRL-50481 is the PDE7 inhibitor of choice for bone biology laboratories investigating PDE7 as a therapeutic target for osteoporosis. It increases osteoblast mineralization by up to 3-fold in hMSC-derived osteoblasts—an effect quantitatively equivalent to PDE7 gene silencing—and upregulates osteogenic genes including β-catenin, osteocalcin, and CREB-5 [3]. The compound's classification as a bone density conservation agent in the ChEBI database provides authoritative annotation for grant applications and publication references [4]. No comparator PDE7 inhibitor has demonstrated mineralization effects of this magnitude in osteoblast differentiation assays.

In Vivo CNS Pharmacology of Chronic Pain and Depression Comorbidity

For in vivo studies of PDE7A in the central nervous system, BRL-50481 at 10 mg/kg oral administration once daily has been validated in both neuropathic (PSNL) and inflammatory (CFA) pain models with concurrent depression-like behavior [5]. The compound's blood-brain barrier permeability, oral bioavailability, and ability to reverse hippocampal neuroinflammation and restore cAMP-PKA-CREB-BDNF signaling make it the only PDE7 inhibitor suitable for chronic oral dosing studies in mice [5]. The contrasting lack of efficacy of TC3.6 in the EAE neuroinflammatory model underscores that not all PDE7 inhibitors produce equivalent CNS effects in vivo [6].

PDE7 Biochemical Assay Development and High-Throughput Screening Reference Standard

BRL-50481 serves as the reference PDE7 inhibitor for biochemical assay development due to its well-characterized competitive inhibition kinetics (Ki = 180 ± 10 nM derived from Dixon plots), consistent inter-laboratory IC50 values (PDE7A IC50 = 0.15 μM), and commercial availability with documented lot-to-lot purity ≥98% . The compound's stability (≥2 years at room temperature as lyophilized powder) and defined solubility specifications (DMSO ≥46 mg/mL) support its use as a positive control in PDE7 enzymatic assays and as a calibration standard for high-throughput screening campaigns .

Quote Request

Request a Quote for 3-(Dimethylamino)-2-(methylsulfonyl)-1-(3-nitrophenyl)-2-propen-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.